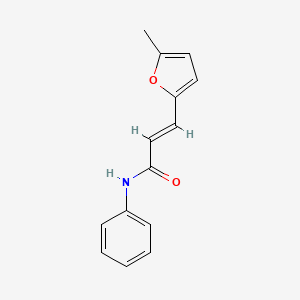

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-7-8-13(17-11)9-10-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDPZNNYNDPSO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with aniline in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions . The reaction is carried out in a suitable solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography to obtain the desired product in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding saturated amide.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Saturated amide derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula $ C{14}H{13}NO_2 $.

Spectroscopic and Computational Analysis

- Vibrational Spectroscopy : For (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide, FTIR and FT-Raman studies identified key vibrational modes (e.g., C=O stretch at ~1665 cm⁻¹, C=C stretch at ~1600 cm⁻¹) . The methylfuran analog would exhibit similar stretches but with furan-specific modes (e.g., C-O-C bending at ~1250 cm⁻¹) .

- DFT Studies: Benzodioxole and methylfuran derivatives show distinct electronic profiles. The benzodioxole compound has a HOMO-LUMO gap of 3.45 eV, while methylfuran chalcones () exhibit gaps <3.0 eV, suggesting enhanced conductivity in the latter .

Electronic and Thermodynamic Properties

- Charge Delocalization : Natural bond orbital (NBO) analysis of benzodioxole derivatives reveals hyperconjugative interactions between lone pairs of O atoms and σ* antibonding orbitals, stabilizing the molecule by ~20 kcal/mol . Methylfuran’s electron-rich nature likely amplifies such interactions.

- Thermodynamics : For benzodioxole analogs, entropy ($ S $) and heat capacity ($ C $) increase with temperature (e.g., $ S = 120.5 \, \text{J/mol.K} $ at 300 K), a trend expected to hold for methylfuran derivatives .

Substituent-Driven Functional Implications

- Electron-Donating vs. Withdrawing Groups : Methylfuran (electron-donating) enhances π-conjugation and reduces HOMO-LUMO gaps compared to nitro-substituted analogs (), which exhibit higher polarity but reduced conductivity .

- Biological Relevance : While direct bioactivity data are lacking, structural motifs like the sulfamoyl group in and the isobutyl group in suggest that substituent choice can tailor solubility and target affinity for medicinal chemistry applications .

Biological Activity

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 255.30 g/mol |

| LogP | 3.2601 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The presence of the furan ring and the phenyl group is crucial for its reactivity and biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives of similar compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The compound was found to upregulate pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to increased caspase activation.

Case Studies

-

HepG2 Cell Line Study :

- Objective : To evaluate the anticancer potential against liver cancer cells.

- Findings : Treatment with the compound resulted in a significant increase in apoptosis markers, indicating its potential as an anticancer agent.

-

MCF7 Cell Line Study :

- Objective : To assess the effects on breast cancer cells.

- Findings : Similar results were observed, with increased cell death linked to the modulation of key apoptotic pathways.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Activity Type | Key Findings |

|---|---|---|

| In Vitro | Antimicrobial | Significant activity against Gram-positive/negative bacteria |

| In Vitro | Anticancer | Induces apoptosis in HepG2 and MCF7 cell lines |

| Mechanistic Studies | Enzyme Interaction | Modulates enzyme activity; potential as an inhibitor |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Feist-Benary cyclization, a method validated for analogous furan derivatives. For example, substituents like benzaldehyde can be introduced under nBuLi-mediated conditions to achieve high stereoselectivity (E/Z > 98:2). Optimization involves adjusting equivalents of reactants (e.g., 1.1 equiv nBuLi) and reaction time to maximize yield (e.g., 60% as reported for similar compounds) . Alternatively, 5-methylfuran-2-carbonyl chloride can be coupled with aromatic amines under Schotten-Baumann conditions, with variations in aminobenzophenone substituents influencing regioselectivity .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR : Use NMR (300 MHz, CDCl) to confirm stereochemistry (e.g., E-isomer resonance at δ 6.8–7.2 ppm for vinyl protons) and furan ring substitution patterns .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 234.00205 Da for related metabolites) ensures molecular formula validation .

- HPLC : Reverse-phase chromatography with UV detection (e.g., λ = 254 nm) can monitor purity, leveraging retention times from pharmacopeial assays for analogous enamide derivatives .

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine absolute configuration and non-covalent interactions (e.g., C–H···O bonds). For example, similar furan-prop-2-enamides exhibit twisted conformations with dihedral angles <10° between aromatic planes . Data collection at 293 K with R-factor <0.05 ensures precision .

Advanced Research Questions

Q. How can computational tools like Multiwfn and molecular docking elucidate electronic properties and pharmacological targets?

- Methodological Answer :

- Electronic Analysis : Multiwfn calculates electrostatic potential (ESP) maps and bond orders to identify nucleophilic/electrophilic sites. For furan derivatives, the 5-methyl group induces localized electron density shifts (~0.1 e/Å), affecting reactivity .

- Docking Studies : Autodock Vina or Schrödinger Suite can model interactions with targets like CXCR2 (IC <10 nM for related antagonists). Use the compound’s 3D structure (optimized via DFT-B3LYP/6-31G*) to assess binding affinity in melanoma cell lines (e.g., SK-MEL-5) .

Q. What strategies address contradictions between experimental and computational data in stereochemical assignments?

- Methodological Answer : Cross-validate NMR coupling constants (e.g., = 15–16 Hz for trans-alkene protons) with density functional theory (DFT)-optimized geometries. For unresolved cases, variable-temperature NMR or NOESY can distinguish rotamers . If crystallography is impractical, compare experimental IR carbonyl stretches (~1680 cm) with computed vibrational spectra .

Q. How can QSAR models guide the optimization of bioactivity in derivatives of this compound?

- Methodological Answer : Develop 2D-QSAR using descriptors like logP, polar surface area, and HOMO-LUMO gaps. For anticonvulsant analogs, a parabolic relationship between logP and activity (optimal logP ~2.5) was observed. 3D-QSAR (CoMFA/CoMSIA) on melanoma targets can map steric/electrostatic fields to IC values .

Q. What role does the 5-methylfuran moiety play in fluorescence-based sensing applications?

- Methodological Answer : The methylfuran group enhances π-conjugation, shifting emission wavelengths (e.g., λ = 450–470 nm in pyrazoline derivatives). Fluorescence quenching studies with metal ions (e.g., Fe) reveal Stern-Volmer constants (K ~10 M), indicating potential as a chemosensor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.